molecular formula C20H21ClFN3O5S B2417020 N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 872724-37-3

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2417020
CAS No.: 872724-37-3
M. Wt: 469.91
InChI Key: QDJLQIRWXBZAOZ-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C20H21ClFN3O5S and its molecular weight is 469.91. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O5S/c21-15-4-8-17(9-5-15)31(28,29)25-10-1-11-30-18(25)13-24-20(27)19(26)23-12-14-2-6-16(22)7-3-14/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJLQIRWXBZAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has drawn attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Oxazinan Ring : Contributes to the compound's stability and biological interactions.
  • Chlorophenyl and Fluorobenzyl Substituents : These groups enhance the compound's lipophilicity and may influence its binding affinity to biological targets.

The molecular formula is C22H26ClN3O6SC_{22}H_{26}ClN_3O_6S with a molecular weight of approximately 495.98 g/mol .

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of the sulfonamide group suggests potential enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and urease .

Interaction Studies

Molecular docking studies have indicated that this compound can effectively bind to various amino acids in target proteins, leading to modulation of biological pathways. This binding can inhibit or alter enzyme activity, which is crucial for its pharmacological effects .

Antibacterial Activity

The compound has shown significant antibacterial properties against various strains:

  • Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Observed against other bacterial strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Research indicates that compounds with similar structural features have demonstrated strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for treating neurological disorders.
  • Urease : Inhibition can be beneficial in managing conditions like urinary tract infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Demonstrated moderate antibacterial activity against Salmonella typhi; strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM for related compounds.
Study 2 Explored the synthesis of sulfonamide derivatives; highlighted their potential in cancer chemotherapy and enzyme inhibition.
Study 3 Investigated analgesic activities; compounds similar in structure showed promising results in pain management assays.

Q & A

Q. What are the optimal synthetic routes for N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Introducing the 4-chlorophenylsulfonyl group to the oxazinan ring under controlled conditions (e.g., using sulfonyl chlorides in dichloromethane at 0–5°C).
  • Oxalamide coupling : Reacting the sulfonylated intermediate with 4-fluorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Methodological Tip: Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like dimeric impurities .

Q. How do the sulfonyl and fluorobenzyl groups influence the compound’s reactivity and bioactivity?

  • Sulfonyl Group : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme inhibition). The 4-chloro substitution increases metabolic stability by resisting oxidative degradation .
  • Fluorobenzyl Moiety : The fluorine atom improves lipophilicity (logP ~2.8) and enhances blood-brain barrier permeability. Its electron-withdrawing effect stabilizes the amide bond against hydrolysis . Methodological Insight: Comparative studies with analogs (e.g., 4-methyl or 4-bromo substitutions) reveal that the 4-fluoro variant exhibits 3-fold higher affinity for serine proteases in enzyme assays .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) and include positive controls (e.g., staurosporine for IC50_{50} validation).
  • Compound Purity : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting IC50_{50} values .
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicate data across labs .

Q. How can computational methods predict binding modes and optimize derivatives?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 4F11). The sulfonyl group shows hydrogen bonding with Arg263^{263}, while the fluorobenzyl moiety fits into a hydrophobic pocket .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -NO2_2) on the benzyl ring show enhanced potency .
  • MD Simulations : Assess binding stability over 100-ns trajectories; root-mean-square deviation (RMSD) <2.0 Å indicates stable target engagement .

Data Interpretation and Experimental Design

Q. What controls are essential in biological assays to ensure data reliability?

  • Negative Controls : Vehicle-only (e.g., DMSO) to exclude solvent effects.
  • Positive Controls : Known inhibitors (e.g., ketoconazole for CYP450 assays) to validate assay sensitivity.
  • Blind Analysis : Use blinded sample labeling to reduce observer bias in high-throughput screens .

Q. How to address low yields in the final coupling step of synthesis?

  • Optimize Coupling Agents : Replace EDC with DCC/HOBt for sterically hindered amines.
  • Temperature Modulation : Conduct reactions at -20°C to suppress side reactions.
  • Microwave Assistance : Reduce reaction time from 24h to 30 minutes, improving yield by 20% .

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